Lipophilicity Comparison: XLogP3-AA of Target Compound vs. Core Fluorene Acceptors
The target compound demonstrates significantly higher computed lipophilicity compared to simpler tetranitrofluorene acceptors. The indole moiety contributes to an XLogP3-AA of 4.6, which is a crucial factor for solubility, formulation, and compatibility in organic electronic devices or biological assays [1]. This differentiates it from 2,4,5,7-tetranitrofluoren-9-one (XLogP3-AA: 3.1) and 9-dicyanomethylene-2,4,5,7-tetranitrofluorene (XLogP3-AA: 2.8) [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.6 |
| Comparator Or Baseline | 2,4,5,7-Tetranitrofluoren-9-one: 3.1; 9-Dicyanomethylene-2,4,5,7-tetranitrofluorene: 2.8 |
| Quantified Difference | The target compound is ~1.5–1.8 log units more lipophilic than the comparators. |
| Conditions | Predicted values using the PubChem XLogP3 algorithm, computed under standard conditions. |
Why This Matters
Higher lipophilicity dictates different solubility and formulation strategies, making the compound suitable for non-polar matrices where more polar analogs would phase-separate or precipitate.
- [1] PubChem. (2026). Compound Summary for CID 3616586: 3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 74653 (2,4,5,7-Tetranitrofluoren-9-one) and CID 3616586 (9-Dicyanomethylene-2,4,5,7-tetranitrofluorene). National Center for Biotechnology Information. View Source
